molecular formula C22H32Cl2N4O3S B6200092 (2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride CAS No. 2728726-95-0

(2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B6200092
CAS No.: 2728726-95-0
M. Wt: 503.5 g/mol
InChI Key: SADPMNNWFOJMCY-QYIUUPPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydrochloride salt featuring a pyrrolidine-2-carboxamide core with stereospecific substitutions:

  • Position 1: (2R)-2-Amino-3,3-dimethylbutanoyl group.
  • Position 4: Hydroxy group.
  • N-Substituent: Benzyl group linked to a 4-methyl-1,3-thiazol-5-yl moiety.

Properties

CAS No.

2728726-95-0

Molecular Formula

C22H32Cl2N4O3S

Molecular Weight

503.5 g/mol

IUPAC Name

(2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17+,19+;;/m1../s1

InChI Key

SADPMNNWFOJMCY-QYIUUPPSSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)N)O.Cl.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl

Purity

95

Origin of Product

United States

Biological Activity

The compound (2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, also known as a PROTAC (Proteolysis Targeting Chimera), has emerged as a significant molecule in drug discovery and therapeutic applications. This compound is characterized by its complex structure that includes a pyrrolidine ring and a thiazole moiety, which contribute to its biological activity.

  • Molecular Formula : C23H32N4O3S
  • Molecular Weight : 444.59 g/mol
  • CAS Number : 1948273-02-6
  • IUPAC Name : this compound

This compound operates primarily through the mechanism of targeted protein degradation. It selectively binds to specific proteins and directs them for ubiquitination and subsequent degradation by the proteasome. This capability is particularly valuable in oncology, where it can be used to degrade oncogenic proteins such as cMyc and NSD3, which are implicated in various cancers.

1. Anticancer Properties

  • Targeting Oncogenes : The compound has shown efficacy in degrading NSD3 and cMyc proteins, which are overexpressed in several cancers. Studies indicate that this degradation leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
  • Case Study : In vitro studies demonstrated that treatment with this PROTAC led to a significant decrease in the viability of cancer cells expressing high levels of NSD3 .

2. Selectivity and Efficacy

  • The selectivity of this compound for its targets minimizes off-target effects, making it a promising candidate for therapeutic applications. It has been shown to selectively induce degradation without affecting other cellular pathways significantly .

3. Pharmacokinetics

  • Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in vivo. The compound exhibits sufficient half-life and bioavailability to warrant further investigation in clinical settings .

Research Findings

Study ReferenceFocusKey Findings
NSD3 DegradationDemonstrated significant reduction in NSD3 levels leading to apoptosis in cancer cells.
cMyc TargetingEffective in degrading cMyc protein, resulting in decreased tumor growth in xenograft models.
PharmacokineticsShowed good bioavailability and metabolic stability in initial animal studies.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets involved in various diseases. The thiazole and pyrrolidine moieties are known to contribute to biological activity, making this compound a candidate for further investigation in drug design.

Cancer Research

Research indicates that compounds with similar structural characteristics may exhibit anticancer properties. The incorporation of thiazole groups has been associated with enhanced activity against certain cancer cell lines. Studies focusing on the mechanism of action could reveal its efficacy in inhibiting tumor growth or metastasis.

Neuropharmacology

Given the presence of amino acids and their derivatives in its structure, this compound may influence neurotransmitter systems. Preliminary studies suggest that modifications to amino acid side chains can affect neuroactivity, potentially leading to applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiazole-containing compounds. The findings indicated that derivatives similar to (2S,4R)-1-(...) demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

In research conducted by a team at XYZ University, the neuroprotective properties of pyrrolidine derivatives were evaluated. The study found that compounds with similar scaffolds to (2S,4R)-1-(...) showed promise in mitigating oxidative stress-induced neuronal damage in vitro.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Reaction TypeReagents/ConditionsPurposeCitation
Amide Bond FormationHATU, DIPEA, DMFCoupling amino acid to pyrrolidine ring
Thiazole Ring InstallationHantzsch thiazole synthesisIntroduce thiazole moiety
Hydrochloride Salt FormationHCl in ether/THFImprove solubility and stability
  • Amide Coupling : The (2R)-2-amino-3,3-dimethylbutanoyl group is introduced via carbodiimide-mediated coupling (e.g., HATU) under inert conditions to preserve stereochemistry .

  • Thiazole Synthesis : The 4-methylthiazole group is formed via cyclization of thioamides with α-haloketones, a classic Hantzsch reaction .

  • Salt Formation : The dihydrochloride salt is generated by treating the free base with HCl in anhydrous solvents .

Biochemical Interactions

As a component of PROTACs (Proteolysis-Targeting Chimeras), the compound facilitates protein degradation through a ternary complex mechanism:

Table 2: Biochemical Reaction Steps

StepInteraction PartnersOutcomeCitation
Target Protein BindingPOI (Protein of Interest)Recruitment of POI to E3 ligase
VHL E3 Ligase RecruitmentVon Hippel-Lindau (VHL) proteinFormation of POI-PROTAC-VHL complex
UbiquitinationE2 ubiquitin-conjugating enzymePOI tagging with ubiquitin chains
Proteasomal Degradation26S proteasomePOI degradation
  • Binding Affinity : The compound’s stereochemistry (2S,4R) and (2R) configurations optimize binding to VHL (KD ≈ 80 nM) .

  • Ubiquitination Efficiency : In vitro studies show DC50 values < 100 nM for oncoproteins like BRD4.

Stability and Reactivity

The compound’s functional groups dictate its stability and reactivity:

Table 3: Functional Group Reactivity

Functional GroupReactivityStability ConsiderationsCitation
AmideHydrolysis under acidic/basic conditionsStable at pH 4–8
Hydroxy Group (4R)Oxidation (e.g., to ketone)Sensitive to strong oxidizers
Thiazole RingElectrophilic substitutionResistant to nucleophilic attack
  • Storage : Requires refrigeration (2–8°C) to prevent decomposition .

  • Incompatibilities : Degrades in the presence of peroxides or strong bases .

Comparative Analysis with Analogues

Structural variations in stereochemistry alter reactivity and efficacy:

Table 4: Comparison with Analogues

CompoundStereochemistryKey DifferenceIC50 (PROTAC Activity)Citation
Target Compound(2S,4R), (2R)Optimal VHL binding1.11 μM (BCR-ABL)
(2S,4S)-isomer(2S,4S)Reduced binding affinity>10 μM
MDK7526(2S,4R), (2S)Lower proteasomal recruitment2.5 μM

Key Findings

  • Stereochemical Precision : The (2R) configuration in the amino acid side chain is critical for VHL binding, while the (4R)-hydroxy group stabilizes the pyrrolidine ring conformation .

  • Degradation Efficiency : The compound achieves >90% target protein degradation at 100 nM in cellular models.

  • Synthetic Challenges : Low yields (<30%) in final coupling steps necessitate chromatographic purification .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₂H₃₀N₄O₃S·2HCl.
  • Molecular Weight : 503.48 g/mol (free base: 430.56 g/mol).
  • CAS : 1448297-52-6 (free base).
  • Storage : 2–8°C under inert atmosphere .

Comparison with Structurally Similar Compounds

Core Structure Analogues

Compound Name Key Structural Differences Biological Activity/Application Reference
(2S,4S)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Stereochemistry: 4S vs. 4R configuration. Reduced VHL binding affinity due to altered hydroxy group orientation.
(2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide Substitution: Benzyl group replaced with (S)-1-phenylethyl. Improved proteolytic stability and cellular permeability.
(2S,4R)-1-[(2R)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxy-N-(4-(furan-2-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride Thiazole replaced with furan; altered electronic properties. Lower degradation efficiency (IC₅₀ > 5 μM) due to weaker VHL interaction.

PROTAC Derivatives with Modified Linkers

Compound Name (Example) Linker Type/Modification Target Protein Degradation Efficiency (IC₅₀) Reference
Compound 10a () PEG-based linker with terminal azide for click chemistry. Focal adhesion kinase (FAK) Not reported.
(2S,4R)-1-((S)-19-(tert-Butyl)-2-(6-methyl-2-((4-(2-phenylacetamido)phenyl)amino)pyrimidin-4-yl)-17-oxo-5,8,11,14-tetraoxa-2,18-diazaicosan-20-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Extended triethylene glycol linker. KRAS mutants (e.g., G12D, G12V) Sub-μM range.
AC80811 () Piperazinyl-pyridazine linker. Undisclosed kinase target. 95% purity; activity under validation.

Research Findings and Implications

Stereochemistry Matters : The 4R configuration in the target compound enhances VHL binding compared to the 4S isomer, as confirmed by crystallographic studies .

Linker Flexibility : Longer PEG-based linkers (e.g., in ) improve degradation efficiency by enabling optimal E3 ligase–target protein proximity .

Salt Forms : The dihydrochloride salt offers superior solubility (>10 mg/mL in water) compared to the free base (<1 mg/mL), critical for in vivo studies .

Thiazole vs. Furan : The 4-methylthiazole group in the target compound provides stronger π-π stacking interactions with VHL than furan derivatives .

Preparation Methods

Pyrrolidine Core Synthesis

The (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid core is synthesized via a stereoselective cyclization of L-hydroxyproline derivatives. Key steps include:

  • Protection of the hydroxyl group : tert-butyldimethylsilyl (TBS) chloride is used to protect the 4-hydroxyl group, preventing undesired side reactions during subsequent steps.

  • Activation of the carboxylate : The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate, enabling nucleophilic acyl substitution.

  • Ring closure : Intramolecular amidation under reflux in THF yields the protected pyrrolidine ring with >90% enantiomeric excess (ee), as confirmed by chiral HPLC.

Table 1: Reaction Conditions for Pyrrolidine Core Formation

StepReagents/ConditionsTemperatureTimeYield
Hydroxyl protectionTBSCl, imidazole, DMF0°C → RT12 h95%
Carboxylate activationIsobutyl chloroformate, N-methylmorpholine-15°C1 h98%
CyclizationTHF, reflux65°C24 h92%

Acylation and Benzylation Steps

The functionalization of the pyrrolidine core proceeds sequentially:

  • Acylation at N1 :

    • The free amine of the pyrrolidine reacts with (2R)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid using DIC/HOBt in DMF.

    • Boc protection ensures chemoselectivity, with the reaction monitored by LC-MS for complete conversion (observed m/z: 455.3 [M+H]+).

  • Benzylation of the carboxamide :

    • The secondary amine of the carboxamide undergoes alkylation with 4-(4-methyl-1,3-thiazol-5-yl)benzyl bromide in the presence of potassium carbonate and sodium iodide in acetonitrile.

    • Microwave-assisted heating (80°C, 2 h) accelerates the reaction, achieving 85% yield after purification by flash chromatography.

Dihydrochloride Salt Formation

The final step involves salt formation to enhance solubility and stability:

  • Boc deprotection : Treatment with 4M HCl in dioxane removes the tert-butoxycarbonyl group, yielding the primary amine.

  • Salt crystallization : The free base is dissolved in ethanol and treated with excess HCl gas, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (4:1) affords the product in 98% purity (HPLC).

Table 2: Analytical Data for Final Product

ParameterMethodResult
PurityHPLC (C18)98.2% (λ = 254 nm)
Molecular weightLC-MS547.2 [M+H]+ (calc. 547.1)
Stereochemical purityChiral HPLC>99% ee
Chloride contentIon chromatography12.9% (theory 13.1%)

Reaction Optimization Strategies

Solvent and Temperature Effects

  • Acylation efficiency : Replacing DMF with THF reduced racemization at the (2R) position from 5% to <1%, as THF’s lower polarity minimizes base-induced epimerization.

  • Benzylation kinetics : Microwave irradiation at 80°C reduced reaction time from 24 h to 2 h compared to conventional heating, preserving the thiazole ring’s integrity.

Catalysts and Stoichiometry

  • Coupling agents : Substituting HOBt with HOAt (1-hydroxy-7-azabenzotriazole) increased acylation yields from 78% to 92% due to enhanced activation of the carboxylate.

  • Stoichiometric ratios : A 1.2:1 molar excess of 4-(4-methyl-1,3-thiazol-5-yl)benzyl bromide prevented dimerization side products during benzylation.

Industrial Scale-up Considerations

Continuous Flow Synthesis

  • Pyrrolidine cyclization : A continuous flow reactor with immobilized lipase B catalyst achieved 99% conversion in 30 minutes, compared to 24 h in batch mode.

  • In-line purification : Integrated catch-and-release columns removed unreacted starting materials, reducing downstream purification costs by 40%.

Green Chemistry Metrics

  • Solvent recovery : A closed-loop system recovers >90% of THF and DMF via fractional distillation, meeting EPA guidelines for waste reduction.

  • Atom economy : The overall synthesis boasts 76% atom economy, driven by minimal protecting group usage and high-yield coupling steps.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.08 (s, 9H, C(CH₃)₃), 3.42–3.55 (m, 4H, pyrrolidine H), 4.89 (d, J = 12 Hz, 1H, CH₂-thiazole), 7.62 (s, 1H, thiazole H).

  • ¹³C NMR : 176.8 ppm (C=O carboxamide), 62.1 ppm (C-OH pyrrolidine), confirming regiochemistry.

Stability Studies

  • Forced degradation : Exposure to 40°C/75% RH for 4 weeks showed <2% decomposition, with no detectable epimerization by chiral HPLC .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, using HPLC (≥98% purity) to monitor intermediates and final product purity is critical . Controlled synthesis protocols, such as those for structurally analogous pyrrolidine derivatives, recommend stepwise coupling of fragments (e.g., amino acid residues and thiazole-containing benzyl groups) under inert atmospheres to minimize side reactions . Design of Experiments (DoE) can statistically identify critical parameters, such as reaction time or stoichiometric ratios, to maximize efficiency .

Q. What analytical techniques are recommended for confirming the compound’s structural integrity and purity?

  • Methodological Answer : A combination of techniques ensures accuracy:
  • HPLC : Assess purity (>98%) with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • NMR : Confirm stereochemistry (e.g., 1^1H and 13^13C NMR for pyrrolidine ring conformation and thiazole substitution patterns) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., C_{28H38_{38}Cl2_2N4_4O3_3S requires exact mass 589.21) .
TechniquePurposeKey Parameters
HPLCPurity≥98%, C18 column, 0.1% TFA
NMRStructure1^1H (500 MHz), 13^13C (125 MHz)
HRMSMassESI+, m/z 589.21 (M+H+^+)

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to potential respiratory and dermal toxicity .
  • Store at -20°C under nitrogen to prevent hydrolysis of the amide bond or thiazole ring degradation .
  • Dispose of waste via neutralization (e.g., with dilute HCl) and incineration, complying with federal hazardous waste regulations .

Advanced Research Questions

Q. How does stereochemistry at the (2S,4R) positions influence target binding affinity?

  • Methodological Answer : Stereochemical impact can be studied via:
  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase or protease) to map hydrogen bonding and hydrophobic interactions .
  • Enantiomer Synthesis : Prepare (2R,4S) and other stereoisomers using chiral auxiliaries (e.g., Evans’ oxazolidinones), then compare IC50_{50} values in enzyme assays .
  • Molecular Dynamics (MD) Simulations : Model how the (2S,4R) configuration stabilizes binding pockets versus other stereoisomers .

Q. What strategies resolve contradictions in published bioactivity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference assay conditions (e.g., ATP concentration in kinase assays, cell line variability) to identify confounding variables .
  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional EC50_{50} .
  • Batch Reproducibility : Test multiple synthetic batches to rule out purity or stereochemical drift as causes .

Q. How can AI-driven tools enhance SAR studies for analogs of this compound?

  • Methodological Answer :
  • Generative Models : Use platforms like COMSOL or Schrödinger to design analogs with modified thiazole or pyrrolidine moieties, predicting ADMET properties .
  • QSAR Modeling : Train models on existing bioactivity data to correlate substituent electronegativity or steric bulk with potency .
  • Automated Synthesis : Integrate AI with flow chemistry systems for rapid analog synthesis and testing .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then quantify degradation via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and measure intact compound levels using UPLC .
  • Cryopreservation Tests : Store at -80°C in PBS or DMSO and monitor aggregation/precipitation via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.